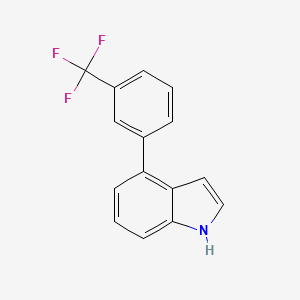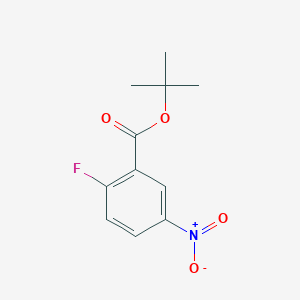
4-(3-Trifluoromethyl-phenyl)-1H-indole
概要
説明
4-(3-Trifluoromethyl-phenyl)-1H-indole, also known as Indole-3-trifluoromethylphenol or ITFP, is a synthetic compound that has been studied extensively for its potential applications in the fields of medicine, biotechnology, and chemical engineering. It is a white crystalline solid with a melting point of 191-193 °C, and is soluble in common organic solvents. ITFP is a derivative of indole, which is a naturally occurring aromatic hydrocarbon found in many plants and animals. This compound has been shown to possess interesting biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been investigated for its potential applications in drug delivery, enzyme inhibition, and gene regulation.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques and Structural Elucidation : The indole nucleus is significant in synthetic and natural molecules with biological activity. 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, a related compound, was synthesized and characterized through various spectroscopic techniques and confirmed by X-ray diffraction study. This compound has demonstrated diverse biological properties such as anti-tumor and anti-inflammatory activities (Geetha et al., 2019).
Crystal Structure and Molecular Interactions : The crystal structure, Hirshfeld surface analysis, and molecular docking studies of related indole derivatives reveal their potential inhibition properties for Mycobacterium tuberculosis. These studies are crucial for understanding molecular interactions in the crystal and their biological implications (Sharma et al., 2021).
Biological Applications
Antibacterial Potency : 4-(Trifluoromethyl)phenyl derivatives, such as 3-(2-amino-4-trifluoromethyl-6-nitrophenyl)indole, exhibit higher antibacterial potency against organisms like E. coli and S. aureus, suggesting their potential use in developing new antibacterial agents (Al-Hiari et al., 2006).
Anti-Inflammatory and Antioxidant Properties : Indole derivatives have shown significant anti-inflammatory, antioxidant, and antimicrobial activities. These properties make them potential candidates for drug development in treating various inflammatory and oxidative stress-related conditions (Sravanthi et al., 2015).
Chemical and Physical Properties
- Solubility Characteristics : Understanding the solubility of indole derivatives in various solvents is crucial for their application in synthetic chemistry. Studies on compounds like 2-Phenyl-1H-indole offer insights into their solubility behavior, which is essential for practical applications in organic syntheses (Liu et al., 2020).
Synthesis of Derivatives and Analogues
- Synthesis of Multi-Substituted Indole Derivatives : Research on the synthesis of 3-substituted indole derivatives highlights their importance as building blocks for creating biologically active compounds and natural products. Methods like microwave-assisted synthesisoffer efficient ways to create these derivatives, which are crucial for further research and applications in various fields (Lin et al., 2018).
Applications in Organic Chemistry and Catalysis
- Use in Organic Synthesis and Catalysis : The versatility of indole derivatives in organic chemistry is evident from their role as intermediates in various synthetic pathways. For instance, their utilization in reactions involving platinum-catalyzed intramolecular alkylation demonstrates the potential of these compounds in developing new synthetic methods (Liu et al., 2004).
作用機序
Target of Action
Similar compounds such as 4-chloro-3-(trifluoromethyl)phenyl derivatives have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora kinase A . These proteins play crucial roles in angiogenesis and cell division, respectively.
Mode of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in cellular processes such as angiogenesis and cell division .
Biochemical Pathways
Given the potential targets, it is plausible that this compound could influence pathways related to angiogenesis and cell division .
Pharmacokinetics
Similar compounds have been found to be metabolized by enzymes such asCYP3A4, UGT1A1, and UGT2B7 . These enzymes play a significant role in drug metabolism and can impact the bioavailability of the compound.
Result of Action
Based on the potential targets, it can be hypothesized that this compound may influence angiogenesis and cell division . In a study, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives displayed potent analgesic efficacy .
特性
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-19-14/h1-9,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEERMOVIYPWSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3C=CNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)



![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)




